molecular formula C19H14F3NO5 B11150119 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11150119
M. Wt: 393.3 g/mol
InChI Key: IICXTNDJFBIDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one: is a synthetic organic compound characterized by its complex structure, which includes a chromenone core substituted with a nitro group, a trifluoromethyl group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-nitro-4-(trifluoromethyl)phenol and 4-propyl-2H-chromen-2-one.

    Coupling Reaction: The key step involves the coupling of 2-nitro-4-(trifluoromethyl)phenol with 4-propyl-2H-chromen-2-one under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The product is typically purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under specific conditions, such as using hydrogen gas and a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, particularly under strong basic conditions.

    Hydrolysis: The ester linkage in the chromenone core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: 7-[2-amino-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-carboxylic acid.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

    Biological Probes: The compound can be used as a fluorescent probe in biological assays due to its chromenone core.

Medicine

    Drug Development:

    Diagnostics: Utilized in diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Polymer Science: Incorporated into polymers to enhance their properties, such as thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.

    Cell Signaling: It can interact with cellular receptors or signaling pathways, modulating cellular responses.

    Fluorescence: The chromenone core can absorb and emit light, making it useful in fluorescence-based applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of a propyl chain distinguishes it from other similar compounds, potentially altering its physical and chemical properties.
  • Reactivity : The specific arrangement of functional groups can influence its reactivity and interactions with other molecules.
  • Applications : Its unique structure may confer specific advantages in certain applications, such as enhanced binding affinity in enzyme inhibition or improved fluorescence properties.

Properties

Molecular Formula

C19H14F3NO5

Molecular Weight

393.3 g/mol

IUPAC Name

7-[2-nitro-4-(trifluoromethyl)phenoxy]-4-propylchromen-2-one

InChI

InChI=1S/C19H14F3NO5/c1-2-3-11-8-18(24)28-17-10-13(5-6-14(11)17)27-16-7-4-12(19(20,21)22)9-15(16)23(25)26/h4-10H,2-3H2,1H3

InChI Key

IICXTNDJFBIDDH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.